molecular formula C8H6BrNS B7965267 3-Bromo-1-benzothiophen-7-amine

3-Bromo-1-benzothiophen-7-amine

Cat. No.: B7965267
M. Wt: 228.11 g/mol
InChI Key: ABCNXJISSKDYDN-UHFFFAOYSA-N
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Description

3-Bromo-1-benzothiophen-7-amine is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of a bromine atom at the 3-position and an amine group at the 7-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-bromo-1-benzothiophen-7-amine involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in high yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of continuous flow reactors can further enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-benzothiophen-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzothiophenes.

    Oxidation Products: Sulfoxides and sulfones.

    Cyclization Products: Complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-bromo-1-benzothiophen-7-amine involves its interaction with various molecular targets and pathways. For example, it can inhibit specific kinases by binding to their active sites, thereby disrupting cellular signaling pathways involved in cancer cell proliferation . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-1-benzothiophen-7-amine: Similar structure but with an iodine atom instead of bromine.

    3-Chloro-1-benzothiophen-7-amine: Similar structure but with a chlorine atom instead of bromine.

    3-Fluoro-1-benzothiophen-7-amine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

3-Bromo-1-benzothiophen-7-amine is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-1-benzothiophen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCNXJISSKDYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)SC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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